![molecular formula C25H27NO4 B2804514 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid CAS No. 2241140-02-1](/img/structure/B2804514.png)
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with a molecular weight of 405.49 . It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .
Molecular Structure Analysis
The molecule consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a piperidine ring, which is further connected to a cyclobutane ring with a carboxylic acid group . The InChI code for this compound is 1S/C25H27NO4/c27-23(28)25(12-5-13-25)17-10-14-26(15-11-17)24(29)30-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,17,22H,5,10-16H2,(H,27,28) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Diagnostic Imaging in Oncology
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid has been explored as a derivative in the context of diagnostic imaging, particularly for the detection of recurrent prostate carcinoma using PET/CT scans. A meta-analysis of six studies involving 251 patients indicated that 18F-FACBC PET/CT, a related compound, demonstrated high pooled sensitivity and specificity in detecting prostate carcinoma recurrence, suggesting its potential as a non-invasive, metabolic imaging technique for diagnosing prostate cancer relapse (Ren et al., 2016).
Carboxylic Acids in Biocatalyst Inhibition
Research has also delved into the broader impacts of carboxylic acids on microbial activity, with studies highlighting their inhibitory effects on engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. Carboxylic acids, including those structurally similar to the compound , can damage cell membranes and decrease microbial internal pH, affecting biocatalyst robustness and industrial fermentation processes (Jarboe et al., 2013).
Bioaccumulation and Environmental Impact
In environmental sciences, the bioaccumulation potential of perfluorinated acids, akin to the fluorinated backbone present in the subject compound, has been scrutinized. Studies indicate that perfluorinated carboxylates (PFCAs) and sulfonates (PFASs) exhibit varying degrees of bioaccumulation based on fluorinated carbon chain length, raising concerns about their environmental persistence and potential ecological impacts (Conder et al., 2008).
Anticarcinogenic Properties of Organotin(IV) Complexes
Explorations into the anticarcinogenic properties of organotin(IV) complexes highlight the relevance of carboxylic acid derivatives in medicinal chemistry. Organotin(IV) complexes, incorporating carboxylic acids, have shown significant cytotoxic activity against various cancer cell lines, suggesting their potential as a basis for developing new anticancer drugs (Ali et al., 2018).
Reactive Extraction of Carboxylic Acids
The extraction and purification of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids have been extensively studied. This research is pertinent to the compound due to its carboxylic acid group. Supercritical CO2, in particular, has been recommended for its efficiency, environmental friendliness, and non-toxic nature in the reactive extraction of carboxylic acids, providing a sustainable method for separating these compounds from aqueous streams (Djas & Henczka, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c27-23(28)25(12-5-13-25)17-10-14-26(15-11-17)24(29)30-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,17,22H,5,10-16H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGROMYVVRADAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2241140-02-1 |
Source


|
| Record name | 1-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)cyclobutanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


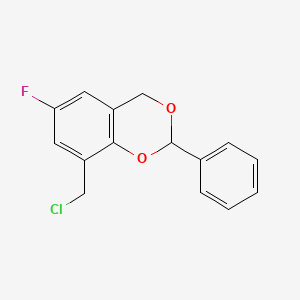
![N-(2-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2804437.png)
![N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2804438.png)
![ethyl 5-methyl-1-(3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)-1H-pyrazole-4-carboxylate](/img/structure/B2804439.png)
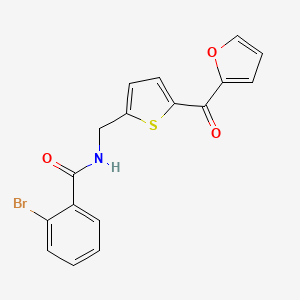
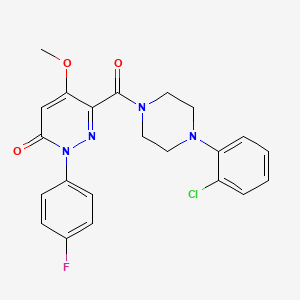
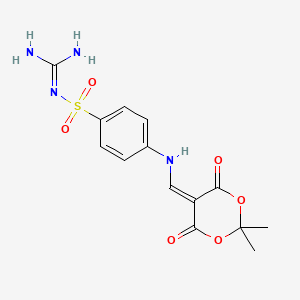

![methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2804445.png)
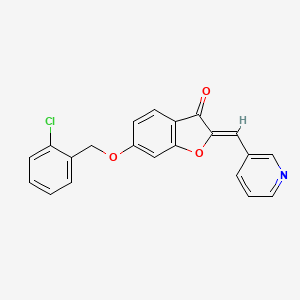

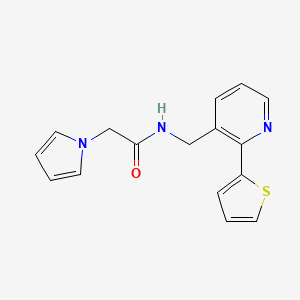
![ethyl 4-({[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2804453.png)